1-(3-Sulfanylphenyl)ethan-1-one

Description

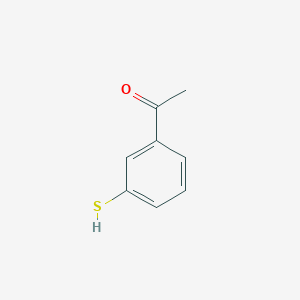

1-(3-Sulfanylphenyl)ethan-1-one (CAS 35337-69-0) is a ketonic compound with the molecular formula C₈H₈OS and a molecular weight of 152.21 g/mol . Its structure features a phenyl ring substituted with a sulfanyl (-SH) group at the 3-position and an acetyl group at the 1-position. The sulfanyl group contributes to its unique reactivity, enabling participation in hydrogen bonding and thiol-specific reactions.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-sulfanylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c1-6(9)7-3-2-4-8(10)5-7/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCOVMFKJYATHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405767 | |

| Record name | 3'-Mercaptoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3814-19-5, 35337-69-0 | |

| Record name | 1-(3-Mercaptophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3814-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Mercaptoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 1-(3-Sulfanylphenyl)ethan-1-one and analogous compounds:

Key Observations :

- Electronic Effects: The sulfanyl group (-SH) in this compound is mildly electron-withdrawing, while the dimethylamino group (-N(CH₃)₂) in its analog is strongly electron-donating, significantly altering the reactivity of the aromatic ring .

- Steric and Solubility Profiles: The phenoxy-substituted derivative (C₁₄H₁₂O₂) exhibits higher lipophilicity due to the bulky aromatic substituent, whereas the sulfonyl-fluorinated analog (C₉H₉FO₃S) has enhanced polarity, improving aqueous solubility .

Reactivity Comparison :

Physical and Spectroscopic Properties

- Melting Points : Sulfanyl derivatives generally exhibit lower melting points compared to sulfonyl or hydroxylated analogs due to weaker intermolecular forces. For example, 1-cyclopentyl-2-(phenylsulfonyl)ethan-1-one () has a melting point of 69–70°C , while sulfanyl analogs are often liquids or low-melting solids .

- Spectroscopic Signatures : The IR spectrum of this compound shows characteristic S-H stretches (~2550 cm⁻¹), absent in sulfonyl or ether analogs .

Preparation Methods

Reaction Overview

The most straightforward method involves the acetylation of 3-thiophenol using acetyl chloride in the presence of a base (e.g., pyridine or triethylamine). This nucleophilic substitution replaces the hydroxyl group of 3-thiophenol with an acetyl moiety.

Reaction Scheme :

$$

\text{3-Thiophenol} + \text{Acetyl Chloride} \xrightarrow{\text{Base}} \text{1-(3-Sulfanylphenyl)ethan-1-one} + \text{HCl}

$$

Experimental Conditions

Advantages

- High regioselectivity due to the electron-withdrawing nature of the thiol group.

- Short reaction time (<2 hours).

Limitations

- Requires strict anhydrous conditions to prevent hydrolysis of acetyl chloride.

Nucleophilic Substitution of 3-Bromoacetophenone

Reaction Overview

3-Bromoacetophenone undergoes nucleophilic substitution with sodium hydrosulfide (NaSH) or thiourea to introduce the thiol group. This method is ideal for substrates where direct acetylation is challenging.

Reaction Scheme :

$$

\text{3-Bromoacetophenone} + \text{NaSH} \xrightarrow{\text{Ethanol, Reflux}} \text{this compound} + \text{NaBr}

$$

Advantages

- Utilizes commercially available 3-bromoacetophenone.

- Scalable for bulk synthesis.

Limitations

- Competing elimination reactions may reduce yield.

Newman-Kwart Rearrangement Approach

Reaction Overview

This method involves synthesizing 3-nitroacetophenone, converting it to an O-arylthiocarbamate, and thermally rearranging it to an S-arylthiocarbamate. Hydrolysis yields the target compound.

Reaction Steps :

- Thiocarbamate Formation :

$$

\text{3-Nitroacetophenone} + \text{Thiocarbamoyl Chloride} \rightarrow \text{O-arylthiocarbamate}

$$ - Rearrangement :

$$

\text{O-arylthiocarbamate} \xrightarrow{\Delta, \text{Toluene}} \text{S-arylthiocarbamate}

$$ - Hydrolysis :

$$

\text{S-arylthiocarbamate} + \text{NaOH} \rightarrow \text{this compound}

$$

Experimental Conditions

Advantages

- High purity due to controlled intermediate steps.

- Applicable to sterically hindered substrates.

Limitations

- Multi-step synthesis increases complexity.

Industrial-Scale Continuous Flow Synthesis

Reaction Overview

Industrial production employs continuous flow reactors for efficient mixing and temperature control. The reaction of 3-thiophenol with acetic anhydride occurs under reduced pressure.

Reaction Scheme :

$$

\text{3-Thiophenol} + \text{Acetic Anhydride} \xrightarrow{\text{Flow Reactor}} \text{this compound} + \text{Acetic Acid}

$$

Process Parameters

Advantages

- High throughput and consistent product quality.

- Reduced waste generation.

Limitations

- High initial capital investment.

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Acetylation | 78–85 | Mild, anhydrous | Moderate | High |

| Nucleophilic Substitution | 65–72 | Reflux, aqueous | High | Moderate |

| Newman-Kwart Rearrangement | 60–68 | High-temperature | Low | Low |

| Continuous Flow | >90 | High-temperature, vacuum | Industrial | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.